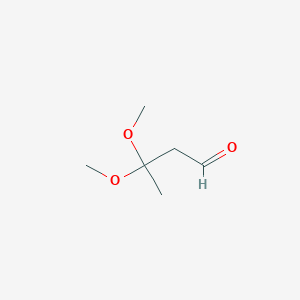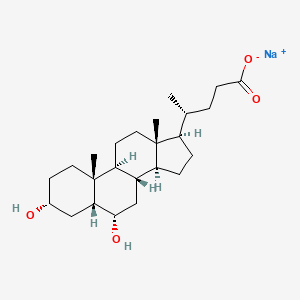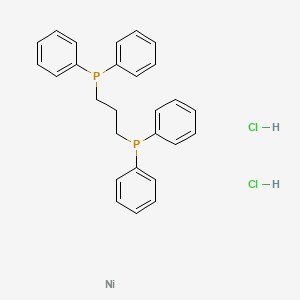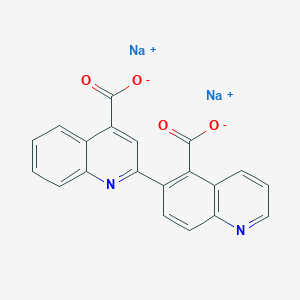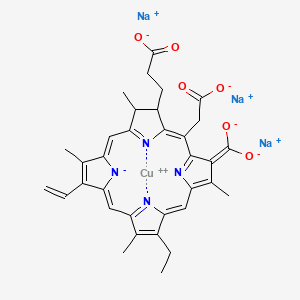
Magnesium Chlorophyllin
Vue d'ensemble
Description
Magnesium Chlorophyllin is a complex derived from chlorophyll, with the central metal ion in chlorophyll replaced by magnesium . It has a molecular formula of C34H31CuN4Na3O6 and a molecular weight of 724.1 g/mol . It is used for odor control of body, urine, and fecal matter, and is beneficial for the treatment of constipation and flatulence . It is also used as a food additive in beverages .
Synthesis Analysis
This compound is synthesized from chlorophyll, which is abundant in green plants. The process involves the insertion of magnesium into protoporphyrin, a process that initiates the biosynthesis of chlorophyll . This reaction is catalyzed by the magnesium chelatase complex . Another key enzyme involved in the synthesis of chlorophyll is magnesium protoporphyrin IX methyltransferase .Molecular Structure Analysis
The molecular structure of this compound is complex, with a central magnesium ion surrounded by a large organic molecule . The InChI (IUPAC International Chemical Identifier) of this compound isInChI=1S/C34H36N4O6.Cu.3Na/c1-7-19-15 (3)23-12-25-17 (5)21 (9-10-29 (39)40)32 (37-25)22 (11-30 (41)42)33-31 (34 (43)44)18 (6)26 (38-33)14-28-20 (8-2)16 (4)24 (36-28)13-27 (19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3, (H5,35,36,37,38,39,40,41,42,43,44);;;;/q;+2;3*+1/p-5 . Chemical Reactions Analysis
This compound is involved in various chemical reactions, particularly those related to photosynthesis. The insertion of magnesium into protoporphyrin initiates the biosynthesis of chlorophyll . There is substantial Mg isotope fractionation in both positive and negative directions during chlorophyll biosynthesis .Physical And Chemical Properties Analysis
This compound has a molecular weight of 724.1 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 10 . Its rotatable bond count is 5 . The exact mass is 723.123265 g/mol, and the monoisotopic mass is also 723.123265 g/mol . The topological polar surface area is 165 Ų .Applications De Recherche Scientifique
Anticarcinogenic Properties : Magnesium Chlorophyllin extracted from medicinal plants like Solanum trilobatum L. has shown potential anticarcinogenic properties, particularly against liver cancer cell lines (Banu & Pavithra, 2015).
Electrogenerated Chemiluminescence for Carcinogen Detection : The study of this compound's electrogenerated chemiluminescence in aqueous solutions indicates its potential for sensitive and rapid detection of carcinogens like aflatoxin B1 (Li, Yuan, Li & Xiao, 2014).
Magnesium Transport in Plants : Research on magnesium transporters in plants, which are crucial for chlorophyll biosynthesis, helps understand how plants adapt to magnesium deficiency. This is vital for maintaining the health of plants and their photosynthetic efficiency (Tang et al., 2022).
Role in Chlorophyll Biosynthesis : Magnesium chelatase is an important enzyme in chlorophyll biosynthesis, and the study of its various subunits contributes to our understanding of this process in plants (Rissler et al., 2002).
Deodorant Properties : There's historical research indicating the use of chlorophyllin, including this compound, as a deodorant, highlighting its potential in personal care products (Thimann, 1953).
Viricidal Properties : Studies have shown that sodium magnesium-chlorophyllin exhibits viricidal activity, effective against viruses like herpes simplex (Mekler, Bychovsky & Krikun, 1969).
Impact on Magnesium Transport Systems in Plants : Magnesium is critical for numerous plant functions. Research on magnesium transport systems in plants, including chlorophyll synthesis, helps in understanding the impact of magnesium deficiency on plant health and productivity (Kobayashi & Tanoi, 2015).
Toxicity in Pest Control : Chlorophyllin compounds, including this compound, have been studied for their toxicity against pests like Spodoptera littoralis, suggesting their potential use in pest management (Abd El-Naby & Sameh, 2019).
Catalytic Subunit of Magnesium Chelatase : The structural study of the catalytic subunit of magnesium chelatase in chlorophyll biosynthesis provides insights into the molecular mechanisms of this process (Chen et al., 2015).
Abscisic Acid Receptor in Plants : Research on the magnesium chelatase subunit in plants like barley suggests its potential role as an abscisic acid receptor, important in plant stress responses and development (Müller & Hansson, 2009).
Mécanisme D'action
Target of Action
Magnesium Chlorophyllin, a derivative of chlorophyll, primarily targets the cellular processes involved in photosynthesis . The basic structure of chlorophyll is a porphyrin ring, similar to that of heme in hemoglobin, with magnesium as the central atom . This structure allows it to absorb light energy, which is crucial for photosynthesis .
Mode of Action
This compound interacts with its targets by absorbing light energy and acting as an electron acceptor . This energy absorption is essential for photosynthesis, a process where light energy is converted into chemical energy . The magnesium ion at the center of the porphyrin ring plays a significant role in this process .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in photosynthesis . During the day, when ATP levels are high, the magnesium branch of the pathway is favored, as Mg-chelatase needs ATP for the Mg-PPIX synthesis . Chlorophyll degradation, a process that occurs naturally in plants and algae, can be triggered by different environmental factors such as light intensity, temperature, and water availability .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been found to exhibit ameliorative effects against food additive-induced genotoxicity and mitochondrial dysfunction . It also has potential therapeutic applications in the management of diseases like diabetes and cancer . Moreover, it has been associated with antioxidant activity, modification of carcinogen metabolism, and induction of phase II enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the process of obtaining pheophorbides from chlorophyll, known as chlorophyll degradation, can be triggered by different environmental factors such as light intensity, temperature, and water availability . These factors can affect the efficiency of photosynthesis, thereby influencing the action of this compound .
Orientations Futures
Research on Magnesium Chlorophyllin and its effects on plant physiology and genetics is ongoing. The potential application of terahertz spectroscopy in the field of agronomy is being explored . The power of magnesium in unlocking the potential for increased yield, quality, and stress tolerance of horticultural crops is also being investigated .
Propriétés
IUPAC Name |
copper;trisodium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;+2;3*+1/p-5 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDGVJUIHRPKFR-UHFFFAOYSA-I | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([O-])[O-])C(=N3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C)C.[Na+].[Na+].[Na+].[Cu+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31CuN4Na3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-(1H-Naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenyl)(morpholino)methanone](/img/structure/B7909099.png)
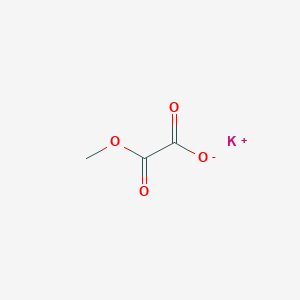

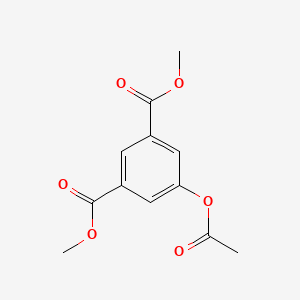
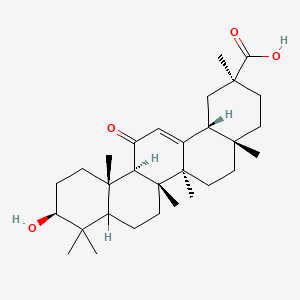
![2-amino-4,6-dimethyl-3-oxo-1-N,9-N-bis[(3R,6S,7R,10R,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide](/img/structure/B7909128.png)
![1-[(2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B7909129.png)

